1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl-
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Overview
Description
1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. In plants, it regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . In medicinal applications, it may interact with various receptors and enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone with similar biological activities but lacking the additional methyl and phenyl groups.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin with herbicidal properties, structurally different but functionally similar in plant growth regulation.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate derivatives: These compounds have shown antiviral activities and are structurally related to 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl-.
The uniqueness of 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
CAS No. |
62663-28-9 |
---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(4,7-dimethyl-2-phenyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C18H17NO2/c1-11-8-9-12(2)17-16(11)14(10-15(20)21)18(19-17)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI Key |
OAGWXLIKDLBGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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